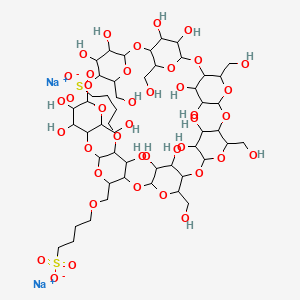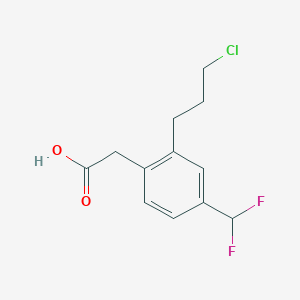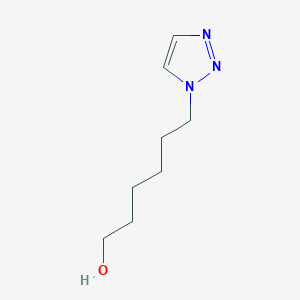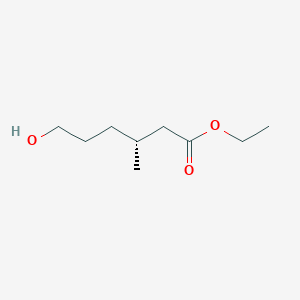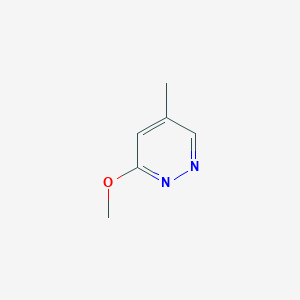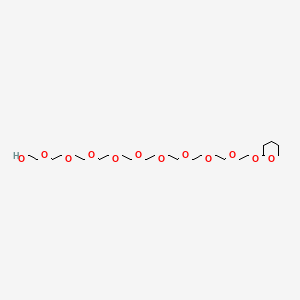
Senecionine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senecionine acetate is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is derived from senecionine, which is produced by plants in the Senecio genus, among others. These compounds are known for their toxic properties, particularly their hepatotoxicity, which can cause liver damage in humans and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of senecionine acetate involves the acetylation of senecionine. Senecionine itself is typically extracted from plants that produce it naturally. The acetylation process involves reacting senecionine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction of senecionine from plant sources is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Senecionine acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of senecionine N-oxide, which is a common metabolite.
Reduction: Reduction reactions can convert this compound back to senecionine.
Substitution: Various substitution reactions can occur, particularly at the ester group, leading to different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions
Major Products
Oxidation: Senecionine N-oxide
Reduction: Senecionine
Substitution: Various ester derivatives depending on the substituent used
Applications De Recherche Scientifique
Senecionine acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.
Biology: Research on this compound helps in understanding the toxicological effects of pyrrolizidine alkaloids on biological systems.
Medicine: Studies focus on the hepatotoxic effects and potential therapeutic applications of this compound.
Industry: It is used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Mécanisme D'action
Senecionine acetate exerts its effects primarily through the formation of DNA and protein adducts. Upon ingestion, it is metabolized to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and apoptosis. The primary molecular targets include liver cells, where it disrupts normal cellular functions and induces hepatotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Senecionine
- Seneciphylline
- Monocrotaline
- Heliotrine
Comparison
Senecionine acetate is unique due to its acetylated form, which can influence its reactivity and toxicity. Compared to senecionine, this compound may have different pharmacokinetics and metabolic pathways. Seneciphylline and monocrotaline are also pyrrolizidine alkaloids but differ in their specific structures and toxicological profiles .
Propriétés
Formule moléculaire |
C20H27NO6 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
[(1R,4Z,6R,7R,17R)-4-ethylidene-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H27NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,12,16-17H,7-11H2,1-4H3/b14-5-/t12-,16-,17-,20-/m1/s1 |
Clé InChI |
IVYWMLHULLVCRQ-ORELLFKUSA-N |
SMILES isomérique |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C |
SMILES canonique |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
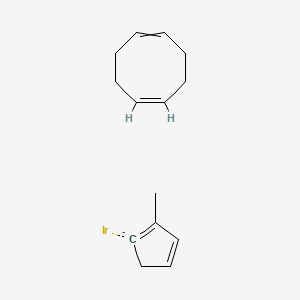

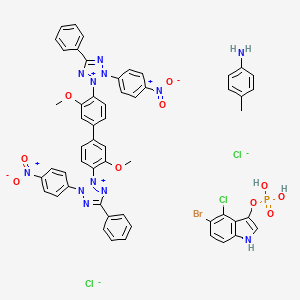
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
